Propargyl-PEG5-NHS ester

Vue d'ensemble

Description

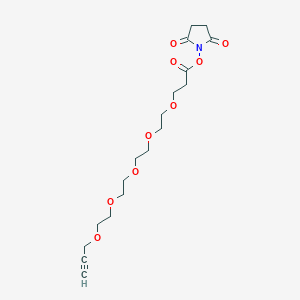

Propargyl-PEG5-NHS ester is a polyethylene glycol derivative containing a propargyl group and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and azide-bearing compounds. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile reagent for various scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG5-NHS ester typically involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as succinic anhydride to introduce carboxyl groups.

Formation of Propargyl-PEG: The activated polyethylene glycol is then reacted with propargylamine to introduce the propargyl group.

Formation of this compound: Finally, the propargyl-PEG intermediate is reacted with N-hydroxysuccinimide and a coupling agent like N,N’-dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using succinic anhydride.

Propargylation: The activated polyethylene glycol is then reacted with propargylamine in large reactors.

Esterification: The final step involves the reaction of propargyl-PEG with N-hydroxysuccinimide and a coupling agent in industrial-scale reactors

Analyse Des Réactions Chimiques

Types of Reactions

Propargyl-PEG5-NHS ester undergoes several types of chemical reactions:

Click Chemistry: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages

Amine Coupling: The N-hydroxysuccinimide ester group reacts readily with primary amines to form stable amide bonds

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous media at room temperature

Amine Coupling: Performed in a buffer solution at pH 7-9, often using dimethyl sulfoxide as a solvent

Major Products

Triazole Linkages: Formed from click chemistry reactions.

Amide Bonds: Formed from reactions with primary amines

Applications De Recherche Scientifique

Key Applications

-

Bioconjugation

- Propargyl-PEG5-NHS ester is primarily used for bioconjugation, where it reacts with primary amines to form stable amide bonds. This reaction occurs efficiently at neutral to slightly alkaline pH (7 to 9) and is crucial for linking biomolecules such as proteins, peptides, and nucleic acids.

-

Antibody-Drug Conjugates (ADCs)

- The compound serves as a cleavable linker in the synthesis of antibody-drug conjugates. It enables the attachment of cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing damage to healthy tissues. This application is particularly significant in cancer therapy, enhancing the specificity and efficacy of treatments.

-

Proteolysis Targeting Chimeras (PROTACs)

- This compound is utilized as a linker in the design of PROTACs, which are bifunctional molecules that promote targeted protein degradation. This innovative approach holds promise for treating diseases by eliminating specific proteins involved in disease progression.

-

Click Chemistry

- The alkyne group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful click chemistry reaction. This property is exploited for creating diverse bioconjugates and modifying surfaces in biomedical applications.

Comparative Data Table

| Application Type | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Linking biomolecules via stable amide bonds | High specificity and stability |

| Antibody-Drug Conjugates | Targeted delivery of cytotoxic agents | Reduced systemic toxicity |

| PROTACs | Targeted protein degradation for therapeutic applications | Novel treatment strategies |

| Click Chemistry | Formation of stable linkages through CuAAC | Versatile and efficient bioconjugation methods |

Case Studies

-

Antibody-Drug Conjugate Development

- A study demonstrated the efficacy of this compound in synthesizing ADCs targeting HER2-positive breast cancer cells. The conjugates showed enhanced cytotoxicity compared to unconjugated drugs, highlighting the importance of targeted delivery systems in cancer therapy.

-

PROTACs for Cancer Treatment

- Research involving this compound as a linker in PROTACs revealed its ability to selectively degrade oncoproteins associated with various cancers. The study reported significant tumor regression in animal models treated with these PROTACs, showcasing their potential as a breakthrough therapy.

-

Surface Modification for Biosensors

- This compound was employed to modify surfaces of biosensors for enhanced sensitivity and specificity in detecting biomolecules. The incorporation of this linker improved the binding efficiency of detection probes, leading to more reliable diagnostic outcomes.

Mécanisme D'action

Propargyl-PEG5-NHS ester exerts its effects through the following mechanisms:

Amine Reactivity: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, enabling the conjugation of the compound to biomolecules

Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition with azide-bearing compounds, forming stable triazole linkages

Comparaison Avec Des Composés Similaires

Propargyl-PEG5-NHS ester is unique due to its combination of a propargyl group and an N-hydroxysuccinimide ester group, which allows for versatile bioconjugation and click chemistry applications. Similar compounds include:

Propargyl-PEG-NHS ester: Similar structure but with different polyethylene glycol chain lengths

Azido-PEG-NHS ester: Contains an azide group instead of a propargyl group, used for similar click chemistry applications

Mal-PEG-NHS ester: Contains a maleimide group, used for thiol-reactive bioconjugation

Activité Biologique

Propargyl-PEG5-NHS ester is a versatile chemical compound widely utilized in bioconjugation and drug development. It features a polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility, and an N-hydroxysuccinimide (NHS) ester group that facilitates the conjugation of various biomolecules. This article delves into the biological activity of this compound, examining its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 401.4 g/mol

- CAS Number : 1393330-40-9

- Purity : ≥98%

- Storage Conditions : -20°C

The compound's structure includes a hydrophilic PEG spacer that improves its solubility in aqueous environments, making it suitable for biological applications. The NHS ester is reactive towards primary amines, forming stable amide bonds upon reaction, which is critical for bioconjugation processes .

This compound operates primarily through Click Chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages when the propargyl group reacts with azide-bearing compounds. This mechanism is particularly valuable in creating conjugates for targeted drug delivery systems and imaging agents .

Applications in Biological Research

This compound has several important applications in biological research:

- Bioconjugation : It is used to modify peptides, proteins, and antibodies by attaching various biomolecules, enhancing their functionality and specificity.

- Drug Development : The compound serves as a linker in antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), enabling targeted delivery of therapeutic agents to specific cells or tissues .

- Imaging Studies : Its ability to form stable linkages makes it useful in developing imaging agents for tracking biological processes in vivo.

Case Studies and Research Findings

Several studies illustrate the effectiveness of this compound in various applications:

Table 1: Summary of Case Studies

- Bioconjugation of Antibodies : In a study published by MedChemExpress, researchers modified antibodies using this compound to improve their specificity towards cancer cells, resulting in significantly enhanced therapeutic efficacy compared to unmodified antibodies .

- Development of PROTACs : Another study highlighted the use of this compound as a linker in PROTACs, which successfully targeted and degraded specific proteins involved in cancer progression, showcasing its potential in cancer therapeutics .

- Imaging Agent Development : A recent investigation demonstrated the utility of this compound in synthesizing imaging agents that effectively labeled specific cell types, allowing researchers to visualize cellular dynamics with high precision .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO9/c1-2-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-18(22)28-19-16(20)3-4-17(19)21/h1H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZDUKRWTPZVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145220 | |

| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393330-40-9 | |

| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.